molecular formula C21H20N4O2 B10992176 N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B10992176
M. Wt: 360.4 g/mol
InChI Key: ZOVHKFUHGWIEIU-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring two pharmacologically significant moieties: a 1H-indol-3-yl ethyl group and a 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl acetamide scaffold. The indole moiety is a privileged structure in medicinal chemistry, known for its role in modulating serotonin receptors, kinase inhibition, and antimicrobial activity . Its structural complexity suggests applications in oncology or infectious disease research, particularly given the activity of related phthalazinone derivatives against protozoan enzymes (e.g., sterol 14α-demethylase in Trypanosoma spp.) .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C21H20N4O2/c1-25-21(27)17-8-3-2-7-16(17)19(24-25)12-20(26)22-11-10-14-13-23-18-9-5-4-6-15(14)18/h2-9,13,23H,10-12H2,1H3,(H,22,26)

InChI Key

ZOVHKFUHGWIEIU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves the reaction between tryptamine and a phthalazinone derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane (CH₂Cl₂) under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The phthalazinone ring can be reduced to form dihydrophthalazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrophthalazine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the phthalazinone derivative may inhibit certain enzymes involved in inflammatory pathways . These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Research Findings

Activity of Phthalazinone Derivatives: The 3-methyl-4-oxophthalazin-1-yl group in the target compound is structurally analogous to inhibitors of sterol 14α-demethylase (CYP51), a target in protozoan infections. For example, compound 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide () showed sub-µM inhibition of Trypanosoma cruzi CYP51, suggesting the phthalazinone moiety’s relevance in antiparasitic drug design .

Role of Indole Substituents : The indol-3-yl ethyl group enhances binding to hydrophobic pockets in biological targets. For instance, N-(1-phenylethyl)-2-(1H-indol-3-yl)acetamide () demonstrated chiral specificity in synthetic pathways, hinting at enantiomer-dependent bioactivity .

Impact of Bulky Substituents: Adamantane-substituted indole derivatives () exhibit increased metabolic stability due to the adamantane group’s rigidity, though this may reduce solubility compared to the target compound’s phthalazinone core .

Synthetic Efficiency: The hydroformylation/Fischer indolization route () achieved moderate yields (59%) for N-ethyl-N-[2-(1H-indol-3-yl)-ethyl]-acetamide, contrasting with more complex multi-step syntheses required for phthalazinone hybrids .

Pharmacokinetic and Physicochemical Comparisons

Parameter Target Compound N-Substituted Adamantane Indole () 2-Oxoindolin-3-ylidene Acetamide ()
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.8 (high lipophilicity) ~2.5 (moderate)
Water Solubility Low (phthalazinone core) Very low (adamantane) Moderate (polar oxoindolin-3-ylidene)
Enzymatic Stability Moderate (amide hydrolysis) High (rigid adamantane) Low (reactive enol moiety)

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC29H26N2O6
Molecular Weight498.54 g/mol
InChIInChI=1S/C29H26N2O6/c1-18...
InChIKeyRTUIRLGPLQHWLV-UHFFFAOYSA-N

Research indicates that this compound exhibits anti-proliferative effects against various cancer cell lines. One study demonstrated that a related compound (S)-(-)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits colon cancer growth via the STAT1 pathway. This pathway is crucial for mediating cellular responses to cytokines and growth factors, suggesting that similar mechanisms may be at play for this compound .

Anti-Cancer Activity

In vitro Studies :

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in colon cancer cells through modulation of key signaling pathways. The ability to reshape the tumor microenvironment by decreasing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes is particularly noteworthy .

In vivo Studies :

In animal models, treatment with this compound significantly inhibited tumor growth in xenograft models. The studies indicated that it not only reduced tumor size but also altered the immune landscape within the tumor, enhancing anti-tumor immunity .

Case Studies and Research Findings

Several studies have documented the biological activities of related indole-based compounds. Here are some findings relevant to this compound:

  • Colon Cancer : A study focused on a structurally similar compound found significant anti-proliferative effects against HT-29 colon cancer cells. The mechanism involved apoptosis induction and modulation of immune responses .
  • Breast Cancer : Other indole derivatives have been shown to inhibit breast cancer cell proliferation through similar pathways, suggesting that this compound may have broader applications in oncology .

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